1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with significant relevance in pharmaceutical research and development. It is classified as a pyrrolidine derivative, which is a five-membered heterocyclic compound containing nitrogen. The compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The compound's Chemical Abstracts Service (CAS) Number is 1865506-77-9, and it is recognized for its unique structural characteristics. It falls under the category of carboxylic acids, which are organic acids containing one or more carboxyl groups (-COOH). The molecular formula is , with a molecular weight of approximately 295.4 g/mol .
The synthesis of 1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes:
These processes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of 1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride can be represented as follows:
OC(=O)C1(CCN(Cc2ccccc2)CC1)c3ccccc3
InChI=1S/C19H21NO2/c21-18(22)19(17-9-5-2-6-10-17)11-13-20(14-12-19)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,22)
This structure indicates that the compound features a pyrrolidine ring substituted with a benzyl group and a phenyl group, along with a carboxylic acid moiety .
The chemical reactivity of 1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride can be explored through various reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives with different biological activities.
Further studies are needed to clarify its exact mechanism of action.
The physical properties of 1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride include:
Chemical properties include:
These properties are critical for determining storage conditions and potential applications in drug formulation .
1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride has potential applications in various scientific fields:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: